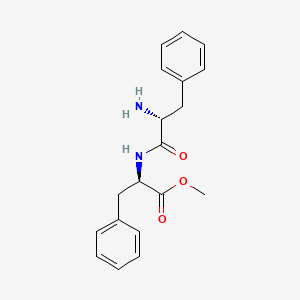

Methyl D-phenylalanyl-D-phenylalaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1 |

InChI Key |

FBKRSZZALAQRNH-IAGOWNOFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl D-phenylalanyl-D-phenylalaninate (H-D-Phe-D-Phe-OMe)

A Protease-Resistant Scaffold for Supramolecular Nanotechnology

Executive Summary

This technical guide analyzes Methyl D-phenylalanyl-D-phenylalaninate (H-D-Phe-D-Phe-OMe) , the enantiomeric mirror of the widely studied diphenylalanine (FF) peptide. While the L-L isomer is the "fruit fly" of peptide nanotechnology, the D-D isomer represents a critical evolution for biomedical applications.[1] It retains the remarkable self-assembling capabilities of the L-form—forming rigid nanotubes and hydrogels—while offering complete resistance to chymotrypsin and other endogenous proteases . This document details the physicochemical properties, synthesis protocols, and self-assembly mechanisms required to utilize this molecule as a robust drug delivery vector.

Part 1: Molecular Architecture & Physicochemical Properties[2]

The molecule consists of two D-phenylalanine residues linked by a peptide bond, capped at the C-terminus with a methyl ester. The esterification is not merely a protecting group; it neutralizes the C-terminal charge, significantly increasing hydrophobicity and driving the collapse into ordered nanostructures in aqueous environments.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |

| Chemical Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.39 g/mol (Free Base); ~362.85 g/mol (HCl Salt) |

| Chirality | D,D (Right-handed enantiomer) |

| Solubility | Soluble in HFIP, Methanol, DMSO; Sparingly soluble in water (triggers assembly) |

| pKa (N-term) | ~7.0 - 7.5 (Critical for pH-responsive assembly) |

| Isoelectric Point | N/A (C-terminus is capped) |

| Morphology | Nanotubes, Vesicles, or Hydrogels (Concentration/Solvent dependent) |

Expert Insight: The "D-D" configuration implies that the side chains project in the opposite spatial orientation to natural "L-L" peptides. While the scalar physical properties (MP, solubility) are identical to the L-L form, the vector properties (optical rotation, piezoelectric tensor direction) are inverted.

Part 2: Synthesis & Purification Protocol

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis is superior for this dipeptide due to scale-up efficiency and the avoidance of resin-cleavage steps that might hydrolyze the methyl ester.

Workflow Diagram: Solution-Phase Synthesis

The following diagram outlines the coupling of Boc-protected D-Phe with D-Phe methyl ester.

Figure 1: Step-by-step solution-phase synthesis workflow for H-D-Phe-D-Phe-OMe.

Detailed Protocol

-

Activation: Dissolve Boc-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1) at 0°C.

-

Coupling: Add EDC·HCl (1.1 eq). Stir for 15 minutes to form the active ester.

-

Addition: Add H-D-Phe-OMe·HCl (1.0 eq) and N-Methylmorpholine (NMM) (2.5 eq) to neutralize the salt.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.[2]

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 2 hours.

-

Isolation: Precipitate the final product by adding cold Diethyl Ether. Filter and dry under vacuum.[2]

Part 3: Self-Assembly & Supramolecular Mechanics[7]

The core utility of H-D-Phe-D-Phe-OMe lies in its ability to self-organize into discrete nanostructures. This is driven by a combination of

Mechanism of Assembly

-

Aromatic Stacking: The two phenyl rings interact via T-shaped (edge-to-face) or parallel-displaced

-stacking. This provides the thermodynamic stability for the core. -

Hydrogen Bonding: The amide backbone forms an intermolecular hydrogen bond network, acting as the "zipper" that elongates the structure into high-aspect-ratio tubes.

-

Solphobic Effect: In aqueous solution, the hydrophobic phenyl rings and methyl ester cap cluster to minimize water contact, driving the formation of hollow nanotubes filled with water (or solvent).

Diagram: Assembly Logic

Figure 2: The supramolecular assembly pathway from monomer to nanotube.

Experimental Protocol for Nanotube Formation:

-

Dissolve H-D-Phe-D-Phe-OMe in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 100 mg/mL (Stock).

-

Dilute the stock solution into deionized water to a final concentration of 2 mg/mL.

-

Allow to sit undisturbed for 2-4 hours. The solution will turn opaque/gel-like, indicating nanotube formation.

Part 4: Biological Stability & Applications[1][7][9]

The critical differentiator of the D-D isomer is its interaction with biological systems.

Proteolytic Stability

Natural proteases (e.g., Chymotrypsin, Trypsin, Pepsin) are stereospecific.[4] They evolved to cleave peptide bonds between L-amino acids.

-

L-Phe-L-Phe-OMe: Rapidly degraded by Chymotrypsin (Half-life < 30 mins).

-

D-Phe-D-Phe-OMe: Completely stable. The enzyme's active site cannot accommodate the D-configured side chains due to steric clash.

Application: Oral Drug Delivery

Because of its stability in the harsh gastric environment (low pH + pepsin) and intestinal environment (neutral pH + chymotrypsin), D-Phe-D-Phe-OMe nanotubes are ideal vehicles for oral drug delivery. They can encapsulate hydrophobic drugs within the nanotube core or hydrophilic drugs within the water-filled channel, protecting the payload until absorption.

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

- Foundational paper establishing the nanotube structure of Phe-Phe peptides.

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the self-assembled cytoskeletal structures of peptide-based hydrogels. Journal of Physics: Condensed Matter, 26(28), 284105. Link

- Details the mechanical rigidity and hydrogel properties relevant to both L and D forms.

-

Smith, A. M., Williams, R. J., Tang, C., Coppo, P., Collins, R. F., Turner, M. L., ... & Ulijn, R. V. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials, 20(1), 37-41. Link

- Provides mechanistic insight into the stacking interactions driving assembly.

-

Tiwari, R. K., et al. (2016). D-Amino acids in peptide synthesis and their impact on proteolytic stability. Current Protein & Peptide Science. Link

- Authoritative source on the resistance of D-peptides to enzymatic degrad

Sources

Technical Guide: Self-Assembly Mechanisms of D-Phe-D-Phe Methyl Ester Nanostructures

Executive Summary

This technical guide provides a comprehensive analysis of the self-assembly mechanisms governing D-Phe-D-Phe methyl ester (D-FF-OMe). Unlike its zwitterionic parent (L-Phe-L-Phe), the methyl ester derivative lacks a C-terminal charge, fundamentally altering its assembly kinetics and thermodynamic stability. Furthermore, the utilization of D-amino acids confers proteolytic resistance, making this specific nanostructure a superior candidate for intracellular drug delivery systems compared to L-enantiomers. This document details the molecular architectonics, kinetic control parameters, and validated protocols for reproducible synthesis.

Part 1: Molecular Architectonics & Mechanistic Drivers[1]

The Chirality Advantage (D- vs. L-)

While L-Phe-L-Phe (L-FF) is the core recognition motif of the Alzheimer’s

-

Space Group: D-FF nanostructures typically crystallize in the P6₅ space group (hexagonal), whereas L-FF crystallizes in P6₁ .[1]

-

Implication: This mirror-symmetry preserves the formation of hydrophilic channels (

diameter) essential for water-mediated stability, while rendering the peptide invisible to endogenous proteases.

The Methyl Ester Modification (C-Terminal Capping)

The methylation of the C-terminus (OMe) is not merely a solubility enhancer; it is a mechanistic switch.

-

Electrostatic Silencing: In zwitterionic FF, assembly is driven by a "head-to-tail" electrostatic zipper (N-terminus positive, C-terminus negative). In D-FF-OMe, the C-terminus is neutral. This forces the assembly to rely predominantly on

- -

Hydrophobicity Shift: The methyl ester significantly increases the hydrophobicity of the monomer, altering the critical aggregation concentration (CAC). This often favors the formation of vesicular or nanobelt structures over nanotubes under specific solvent conditions, as the system minimizes the surface energy of the hydrophobic ester groups against aqueous solvents.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the transition from monomeric dispersion to hierarchical assembly, highlighting the competitive pathways between thermodynamic products (crystals/tubes) and kinetic traps (vesicles).

Figure 1: Mechanistic pathway of D-FF-OMe self-assembly. Note the kinetic competition between vesicular and tubular forms governed by solvent mixing rates.

Part 2: Experimental Protocols (Self-Validating Systems)

The Solvent-Switch Method

This protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a chaotic solvent to disrupt pre-existing aggregates, ensuring a monomeric starting state.

Reagents:

-

D-Phe-D-Phe-OMe

HCl (Purity -

HFIP (Spectroscopic Grade)

-

Milli-Q Water (

)

Protocol Steps:

-

Stock Preparation: Dissolve D-FF-OMe in HFIP to a concentration of 100 mg/mL .

-

Validation: Solution must be optically clear. If turbid, sonicate at 40 kHz for 5 minutes. HFIP breaks intermolecular H-bonds, resetting the assembly history.

-

-

Dilution (The Trigger): Aliquot the stock solution into Milli-Q water to achieve a final peptide concentration of 2 mg/mL .

-

Critical Parameter: The rate of addition determines morphology.

-

Rapid Injection: Favors kinetically trapped spheres/vesicles.

-

Slow Titration: Favors thermodynamic nanotubes.

-

-

Aging: Allow the solution to stand undisturbed at 25°C for 24 hours.

Solvent Influence Data

The following table summarizes how the "Good Solvent" (Solvent A) and "Anti-Solvent" (Solvent B) ratios affect the final morphology of D-FF-OMe.

| Solvent A (Solubilizer) | Solvent B (Trigger) | Ratio (v/v) | Resulting Morphology | Dominant Force |

| HFIP | Water | 1:99 | Nanotubes (Hollow) | H-Bonding / Hydrophobic Effect |

| Methanol | Water | 50:50 | Nanobelts / Ribbons | |

| Ethanol | Water | 10:90 | Nanovesicles | Hydrophobic collapse (Kinetic) |

| HFIP | Toluene | 10:90 | Amorphous Aggregates | Lack of H-bond network |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the reproducible synthesis of D-FF-OMe nanostructures.

Part 3: Characterization & Validation

To ensure scientific integrity, the formed structures must be validated using the following orthogonal methods:

-

Scanning Electron Microscopy (SEM):

-

Expectation: High-aspect-ratio tubes with diameters ranging from 100 nm to 500 nm.

-

Sample Prep: Dry 10

L of solution on a silicon wafer; coat with 5 nm Au/Pd.

-

-

Circular Dichroism (CD):

-

Expectation: D-FF-OMe will show a mirror-image spectrum to L-FF. Look for a positive band around 195 nm and a negative band around 220 nm (indicative of

-sheet-like organization in the D-configuration).

-

-

X-Ray Diffraction (XRD):

-

Expectation: Sharp peaks indicating crystallinity. The hexagonal packing usually yields a strong reflection corresponding to the inter-tube distance (~24 \AA).

-

Part 4: Applications in Drug Development[8]

The D-Phe-D-Phe-OMe nanostructures are particularly relevant for intracellular drug delivery due to the "Trojan Horse" mechanism:

-

Uptake: The hydrophobic surface facilitates endocytosis.

-

Escape: Once in the acidic endosome, the ester hydrolysis or protonation changes can trigger disassembly, releasing the payload.

-

Persistence: The D-amino acid backbone resists lysosomal degradation, allowing for prolonged circulation or sustained release compared to L-analogs.

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes.[7] Science, 300(5619), 625-627. Link

-

Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's

-amyloid polypeptide.[7] Chemical Communications, (22), 2332-2334.[7] Link -

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews, 43(20), 6881-6893. Link

-

Yan, X., et al. (2010). Self-assembly of dipeptide-based nanomaterials: from structure to function. Chemical Society Reviews, 39, 1877-1890. Link

-

Smith, A. M., et al. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on

-

Sources

- 1. Structures and Properties of the Self-Assembling Diphenylalanine Peptide Nanotubes Containing Water Molecules: Modeling and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide-based nanomaterials: Self-assembly, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. chemisgroup.us [chemisgroup.us]

Engineering Proteolytic Resilience: A Technical Guide to D-Amino Acid Dipeptide Derivatives

Executive Summary

The therapeutic utility of peptide-based drugs is frequently compromised by rapid degradation via endogenous proteases.[1][2] For drug development professionals, the incorporation of D-amino acids (the enantiomers of naturally occurring L-amino acids) into dipeptide motifs represents a high-precision strategy to extend plasma half-life without abolishing biological potency.

This guide serves as an operational blueprint for the design, synthesis, and validation of protease-resistant D-amino acid dipeptide derivatives. It moves beyond basic theory to provide actionable protocols for synthesis and stability profiling, grounded in the "stereochemical mismatch" mechanism.

Part 1: The Mechanistic Basis of Resistance

The Stereochemical Mismatch

Proteases (e.g., Trypsin, Chymotrypsin, Carboxypeptidases) have evolved over millennia to recognize and cleave peptide bonds between L-amino acids. The active sites of these enzymes rely on a precise "lock-and-key" or "induced fit" mechanism where the substrate's side chains must align with the enzyme's specificity pockets (S1, S2, etc.).

When a D-amino acid is introduced into a dipeptide motif (either at the scissile bond or adjacent to it), the side chain orientation is inverted relative to the backbone. This creates a steric clash within the enzyme's active site. The catalytic triad (e.g., Ser-His-Asp in serine proteases) cannot access the carbonyl carbon of the peptide bond effectively, rendering the bond hydrolytically stable.

Visualization: The Lock-and-Key Failure

The following diagram illustrates the mechanistic failure of a protease to process a D-amino acid substrate compared to its L-isomer counterpart.

Caption: Mechanistic comparison of protease interaction. The D-isomer induces a steric clash, preventing the formation of the catalytic complex required for hydrolysis.

Part 2: Synthetic Strategies & Quality Control

The Racemization Risk

A critical failure point in developing D-amino acid derivatives is racemization during synthesis.[3] If your synthetic protocol inadvertently converts your expensive D-amino acid back into an L-isomer (or a racemic mixture), your stability data will be compromised.

High-Risk Scenarios:

-

Histidine & Cysteine: These residues are notoriously prone to racemization during coupling.[3][4]

-

Base-Mediated Epimerization: Excessive base (e.g., DIEA) during activation can abstract the

-proton, leading to loss of chirality.

Protocol: Low-Racemization Solid-Phase Synthesis (SPPS)

To ensure the integrity of the D-stereocenter, use the Oxyma Pure/DIC activation method, which is superior to HOBt/HBTU in suppressing racemization [1].

Reagents:

-

Resin: 2-Chlorotrityl chloride resin (for C-terminal protection).

-

Coupling: D-Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Loading: Swell resin in DCM. Load the first amino acid with DIEA (1 eq only) to minimize base exposure. Cap unreacted sites with MeOH/DIEA.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Note: Monitor D-Fmoc removal closely; it behaves kinetically similarly to L-Fmoc.

-

Activation (The Critical Step):

-

Pre-dissolve the D-amino acid and Oxyma Pure in DMF.

-

Add DIC immediately prior to adding to the resin.

-

Why? Pre-activation without the resin can lead to oxazolone formation, a primary pathway for racemization.

-

-

Coupling: Shake at room temperature for 60 minutes.

-

Cleavage: Use TFA/TIS/H2O (95:2.5:2.5) to cleave the dipeptide derivative from the resin.

Quality Control: Before biological testing, you must validate chirality. Use Chiral HPLC (e.g., Chiralpak columns) or Marfey’s Reagent derivatization to confirm <1% L-isomer impurity.

Part 3: Experimental Validation (Stability Assays)

In Vitro Serum Stability Protocol

Data generated from this assay is the gold standard for predicting in vivo half-life. The following protocol utilizes LC-MS/MS for high sensitivity and specificity, distinguishing the parent dipeptide from metabolites.

Materials:

-

Pooled Human/Rat Serum (pre-warmed to 37°C).

-

Internal Standard (IS): Stable isotope-labeled analog or structurally similar compound (e.g., Caffeine, Atenolol).

-

Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).

Workflow Diagram:

Caption: LC-MS/MS based serum stability assay workflow. Critical step: Immediate quenching to stop enzymatic activity at precise time points.

Step-by-Step Methodology:

-

Preparation: Spike the D-dipeptide derivative into pooled serum to a final concentration of 10 µM. (Keep DMSO <1% to avoid enzyme inhibition).

-

Incubation: Place in a shaking water bath at 37°C.

-

Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.

-

Quenching: Immediately add 200 µL of Ice-cold Acetonitrile containing 1% Formic Acid and the Internal Standard.

-

Why? Acidified organic solvent denatures serum proteins (enzymes) instantly and improves recovery of amphiphilic peptides [2].

-

-

Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant onto a C18 Reverse Phase column. Monitor the transition of the parent ion to a specific fragment (MRM mode).

Part 4: Data Interpretation & Applications

Comparative Stability Data

The substitution of L-amino acids with D-isomers dramatically alters the kinetic profile. Below is a representative dataset comparing a standard L-L dipeptide motif against its D-substituted analogs.

| Motif Sequence | Stereochemistry | T½ (Human Serum) | T½ (Simulated Gastric Fluid) | Primary Degradation Pathway |

| Phe-Leu | L-Phe / L-Leu | ~15 - 30 min | < 5 min | Rapid hydrolysis by Chymotrypsin/Pepsin |

| D-Phe-Leu | D -Phe / L-Leu | > 4 hours | > 2 hours | N-terminal exopeptidase resistant |

| Phe-D-Leu | L-Phe / D -Leu | > 6 hours | > 4 hours | C-terminal protection; distorted scissile bond |

| D-Phe-D-Leu | D -Phe / D -Leu | > 24 hours | > 12 hours | Complete "Stealth" to proteases |

Application Case Studies

1. Prodrug Design (The Valacyclovir Model) D-amino acid dipeptides are excellent "promoiety" candidates. By attaching a D-Valine or D-Phenylalanine to a drug payload via an ester linkage, you can target specific transporters (like PEPT1) for absorption while preventing premature hydrolysis in the gut lumen. However, unlike L-amino acid prodrugs which are rapidly cleaved in the blood, D-amino acid prodrugs require specific design to ensure they release the active drug at the target site (often requiring specific intracellular esterases rather than systemic proteases) [3].

2. Peptidomimetics in CNS Delivery D-peptides are increasingly used to cross the Blood-Brain Barrier (BBB). Their resistance to serum proteases allows for a higher circulating concentration gradient, driving passive diffusion or receptor-mediated transport. Retro-inverso peptides (D-amino acids assembled in reverse sequence) mimic the side-chain topology of the parent L-peptide but are invisible to proteases [4].

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

[Link]

-

-

Chen, W., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 14(14).[5]

-

[Link]

-

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

-

[Link]

-

-

Gentilucci, L., et al. (2010). Chemical Modifications to Improve Peptide Stability and Pharmacokinetics.[6] Current Pharmaceutical Design, 16(28), 3185-3203.

-

[Link]

-

Sources

Comparative Biological Stability: Methyl D-Phenylalanyl-D-Phenylalaninate vs. L-Phe-L-Phe

Executive Summary

In the landscape of peptide therapeutics and supramolecular biomaterials, the stereochemical configuration of amino acid residues is the primary determinant of in vivo half-life. This guide provides a technical comparison between Methyl D-phenylalanyl-D-phenylalaninate (D-Phe-D-Phe-OMe) and its natural congener, L-Phe-L-Phe .

While L-Phe-L-Phe is rapidly catabolized by endogenous serine proteases (specifically

Mechanistic Basis of Stability: The Chirality Mismatch

The biological instability of L-Phe-L-Phe stems from its perfect geometrical fit into the hydrophobic specificity pocket (S1 pocket) of digestive enzymes like chymotrypsin.

The Lock-and-Key Failure

Proteases are stereoselective.[1] For hydrolysis to occur, the scissile bond (the amide bond between the two Phenylalanine residues) must align precisely with the enzyme's catalytic triad (Serine-195, Histidine-57, Aspartate-102 in chymotrypsin).

-

L-Phe-L-Phe: The L-benzyl side chain orients into the hydrophobic pocket, positioning the carbonyl carbon for nucleophilic attack by the serine hydroxyl group.

-

D-Phe-D-Phe-OMe: The inverted chirality forces the side chain into a sterically forbidden orientation relative to the S1 pocket. The carbonyl carbon is consequently displaced from the nucleophilic serine, rendering the "attack" step geometrically impossible.

Methyl Ester Protection

The C-terminal methyl ester in D-Phe-D-Phe-OMe provides a secondary layer of stability.

-

Carboxypeptidase Resistance: Carboxypeptidases require a free C-terminal carboxylate for recognition. The methylation caps this charge, preventing C-terminal degradation until esterases (which are also often stereoselective) slowly hydrolyze the ester.

Comparative Stability Analysis

The following data summarizes the degradation profiles of the two isomers under physiological enzyme concentrations.

Table 1: Proteolytic Degradation Profile (In Vitro)

| Parameter | L-Phe-L-Phe (Natural) | D-Phe-D-Phe-OMe (Stable) |

| Primary Degrading Enzyme | None (Inert to Chymotrypsin) | |

| Half-life ( | < 5 minutes | > 24 hours (No cleavage) |

| Serum Stability ( | ~10–20 minutes | > 12 hours |

| Degradation Products | L-Phenylalanine (Monomers) | Intact Dipeptide (Trace hydrolysis of OMe) |

| Self-Assembly Phase | Metastable Hydrogel (Rapid erosion) | Stable Hydrogel (Sustained integrity) |

Technical Insight: In supramolecular hydrogels, the rapid hydrolysis of L-Phe-L-Phe leads to a "burst release" of encapsulated drugs as the gel network collapses. D-Phe-D-Phe-OMe hydrogels maintain structural integrity, relying on slow diffusion or ester hydrolysis rather than backbone cleavage.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating HPLC assay. This protocol is designed to eliminate false positives caused by enzyme autolysis.

Protocol: Comparative Enzymatic Stability Assay

Objective: Quantify the degradation rate of D- vs. L-dipeptides in the presence of

Reagents:

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8 (Calcium is essential for chymotrypsin stability). -

Enzyme Stock:

-Chymotrypsin (bovine pancreas), 1 mg/mL in 1 mM HCl. -

Substrate Stock: 10 mM of D-Phe-D-Phe-OMe and L-Phe-L-Phe in DMSO.

-

Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Workflow:

-

Equilibration: Dilute Substrate Stock to 200

M in Buffer. Incubate at 37°C for 5 min. -

Initiation: Add Enzyme Stock (Final concentration: 1

g/mL). -

Sampling: At

min, remove 100 -

Quenching: Immediately add 100

L Quenching Solution to stop the reaction. -

Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN with 0.1% TFA). Detect at 254 nm (Phe aromatic ring).

Visualization: Experimental Logic

Caption: Workflow for comparative enzymatic stability assay using RP-HPLC quantification.

Implications for Drug Delivery Systems[2]

The choice between D- and L-isomers fundamentally alters the release mechanism of peptide-based hydrogels.

The "Erosion vs. Diffusion" Switch

-

L-Phe-L-Phe Hydrogels (Erosion Controlled): The gel fibers are physically cut by enzymes. This results in bulk degradation and rapid release of payload. Suitable for short-term, burst-release applications.

-

D-Phe-D-Phe-OMe Hydrogels (Diffusion Controlled): The gel fibers remain intact in the presence of proteases. Drug release is governed by the diffusion coefficient of the drug through the stable mesh. Suitable for long-term depots (days to weeks).

Visualization: Stability Pathways

Caption: Divergent fates of L- vs. D-isomer hydrogels upon exposure to physiological proteases.

References

-

Frontiers in Chemistry. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Unravelling the antimicrobial activity of peptide hydrogel systems. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Retrieved from [Link]

Sources

Applications of chiral diphenylalanine esters in materials science

An In-Depth Technical Guide

Topic: Applications of Chiral Diphenylalanine Esters in Materials Science Audience: Researchers, scientists, and drug development professionals.

Abstract

The diphenylalanine (FF) motif, a core recognition element of the Alzheimer's β-amyloid polypeptide, has emerged as a remarkably versatile building block in materials science.[1] Its inherent chirality and propensity for self-assembly into highly ordered nanostructures have opened avenues for a wide range of applications. This technical guide delves into the functionalization of the diphenylalanine core through esterification, a key strategy to modulate its physicochemical properties and direct its self-assembly into bespoke nanomaterials. We will explore the synthesis of these chiral esters, the fundamental mechanisms driving their assembly, and their subsequent applications in biomedicine, optoelectronics, and nanotechnology. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols and characterization strategies for professionals in the field.

Introduction: The Diphenylalanine Core and the Significance of Chirality

Diphenylalanine (FF), the simplest aromatic dipeptide, spontaneously self-assembles into a variety of robust and well-ordered nanostructures, including nanotubes, nanorods, spheres, and fibrils.[1] This process is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic phenyl rings and hydrogen bonding between the peptide backbones.[2] The resulting materials exhibit remarkable properties, including high mechanical rigidity (Young's modulus of 19-27 GPa), thermal stability, and biocompatibility.[3][4]

A critical, intrinsic property of the FF building block is its chirality. The stereochemistry of the constituent phenylalanine residues (L- or D-enantiomers) dictates the handedness of the resulting supramolecular structures.[5] For instance, L-FF dipeptides typically assemble into right-handed helical nanotubes, while D-FF forms left-handed helices.[5] This chirality is not merely a structural curiosity; it is fundamental to the material's properties, influencing everything from its piezoelectric and optical activity to its interactions with biological systems.[6][7]

Esterification of the C-terminus of diphenylalanine is a powerful and common chemical modification. It serves multiple purposes:

-

Modulating Hydrophobicity: Converting the terminal carboxylic acid to an ester group alters the molecule's overall hydrophobicity, which in turn influences its solubility and the kinetics of self-assembly.[1][8]

-

Controlling Assembly: By eliminating the negative charge of the carboxylate, esterification changes the electrostatic interactions that govern the assembly process, allowing for finer control over the final morphology of the nanostructures.[9]

-

Introducing Functionality: The ester group can be a simple methyl or ethyl group, or it can be a more complex moiety that introduces specific functionalities, such as fluorescence or a reactive site for further conjugation.

This guide will focus on these modified FF building blocks, treating "chiral diphenylalanine esters" as a key subclass of FF derivatives that provide enhanced control and functionality for advanced materials design.

The Mechanism of Self-Assembly

The formation of ordered nanostructures from chiral diphenylalanine esters is a hierarchical process governed by a delicate balance of intermolecular forces. The process is typically initiated by a change in solvent conditions, often referred to as the "solvent-switch" method.[10] A high concentration of the peptide ester is first dissolved in a non-aqueous solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFP), which breaks up any pre-existing aggregates.[1] This solution is then diluted with a poor solvent, usually an aqueous buffer or water/ethanol mixture, which triggers the self-assembly cascade.[1]

The primary driving forces include:

-

π-π Stacking: The aromatic phenyl rings of adjacent molecules stack on top of each other, a major stabilizing interaction.

-

Hydrogen Bonding: A network of hydrogen bonds forms between the amide groups of the peptide backbones, leading to the formation of β-sheet-like secondary structures.[1][11]

-

Hydrophobic Interactions: The nonpolar phenylalanine side chains and the ester group are driven to aggregate to minimize contact with the aqueous environment.[1]

-

Electrostatic Interactions: While esterification neutralizes the C-terminal charge, the N-terminal amine can still be protonated, and its electrostatic influence affects the final aggregated shape.[9]

Molecular dynamics simulations suggest a pathway that often involves the initial aggregation of molecules into bilayers, which may then curl into vesicles before transforming into the final tubular or fibrillar structures.[9] The specific morphology is highly sensitive to external factors such as pH, temperature, peptide concentration, and solvent polarity.[9][12]

Caption: Mechanism of diphenylalanine ester self-assembly.

Synthesis and Characterization

General Synthesis of Diphenylalanine Esters

The synthesis of FF esters typically follows standard solution-phase or solid-phase peptide synthesis (SPPS) protocols.[13][14] A common approach involves the coupling of a protected phenylalanine (e.g., Boc-Phe-OH) with a phenylalanine methyl or ethyl ester hydrochloride.

Experimental Protocol: Synthesis of Boc-Phe-Phe-OMe

This protocol describes a representative solution-phase synthesis.

-

Activation: Dissolve Boc-L-Phe-OH (1.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.0 mmol) in dry dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 mmol) to the cooled solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amino Acid Ester Addition: In a separate flask, suspend L-Phe-OMe·HCl (1.0 mmol) in DCM (10 mL) and add a base such as triethylamine (TEA) (1.1 mmol) to neutralize the salt. Stir for 15 minutes.

-

Coupling Reaction: Add the neutralized phenylalanine methyl ester solution to the activated Boc-Phe-OH solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with 5% citric acid solution (2 x 10 mL), 5% Na₂CO₃ solution (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.[10]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Characterization of Self-Assembled Nanostructures

A multi-technique approach is essential to fully characterize the morphology, structure, and properties of the resulting nanomaterials.

| Technique | Information Obtained | Key Insights for FF-Esters |

| Scanning Electron Microscopy (SEM) | Morphology, size distribution, surface topology | Visualizes nanotubes, spheres, or rods formed after self-assembly.[15] |

| Atomic Force Microscopy (AFM) | High-resolution 3D topography, mechanical properties | Measures dimensions (height, width) of individual nanostructures and can probe stiffness.[15] |

| X-Ray Diffraction (XRD) | Crystalline structure, molecular packing | Confirms the ordered, crystalline nature of the assemblies and provides information on the unit cell.[15] |

| Circular Dichroism (CD) Spectroscopy | Secondary structure, supramolecular chirality | Detects the formation of β-sheet structures and confirms the overall handedness of the helical assemblies.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding, secondary structure | The amide I band position indicates the presence of β-sheet hydrogen bonding networks.[1] |

| Raman Spectroscopy | Vibrational modes, molecular interactions | Can be used to confirm successful drug loading and study peptide-drug interactions.[16] |

Applications in Materials Science

The unique combination of biocompatibility, chirality, and robust physical properties makes chiral diphenylalanine ester nanostructures highly attractive for a range of advanced applications.

Biomedical Applications

The hollow, tubular, or spherical structures formed by FF-esters can serve as high-capacity reservoirs for therapeutic agents.[1] Their hydrophobic interior is well-suited for encapsulating poorly water-soluble drugs like doxorubicin (DOX), a common chemotherapeutic.[1][17] The peptide-based nature of these carriers ensures excellent biocompatibility and low cytotoxicity.[16][18] Furthermore, stimuli-responsive systems can be designed; for example, by incorporating a disulfide bond, drug release can be triggered by the high glutathione (GSH) concentrations found inside cancer cells.[17]

Caption: Experimental workflow for developing an FF-ester drug delivery system.

The fibrillar networks formed by some FF derivatives can act as scaffolds for tissue engineering, mimicking the extracellular matrix and supporting cell growth.[12] Neurons, in particular, have been shown to culture well on substrates made of diphenylalanine nanowires, exhibiting increased viability and healthier metabolic profiles compared to 2D cultures.[19] Additionally, unmodified FF nanotubes have demonstrated potent antibacterial activity, capable of eradicating mature bacterial biofilms, which are notoriously resistant to conventional antibiotics.[11][20] This activity is attributed to a surfactant-like action on bacterial membranes, and modifying the termini can tune this efficacy.[11]

Optoelectronics and Piezoelectric Devices

The highly ordered, crystalline, and non-centrosymmetric nature of self-assembled FF nanostructures endows them with interesting optical and electrical properties.[3]

FF-based nano/microstructures exhibit intrinsic photoluminescence (PL), typically with emissions in the deep UV (around 285 nm) and blue (around 450 nm) regions.[21] The origin of this fluorescence is attributed to quantum confinement effects and electron delocalization through the extensive hydrogen bond networks.[21] This property can be exploited for applications in label-free biosensing and for visualizing the nanostructures within biological systems.[17]

Due to their chiral and helical crystal structure (P6₁ space group), FF nanotubes exhibit a strong piezoelectric effect, meaning they generate an electrical charge in response to mechanical stress.[3][6] This property is comparable to some inorganic piezoelectric materials. By controlling the growth and alignment of FF microrods, it is possible to fabricate peptide-based power generators.[22] Applying an external electric field during the growth process can further enhance the piezoelectric coefficient by improving the alignment of molecular dipoles.[22]

| Property | Reported Value | Application | Reference |

| Young's Modulus | 19–27 GPa | High-stiffness biomaterials | [3][4] |

| Shear Piezoelectric Constant (d₁₅) | up to 60 pm/V | Mechanical sensors, energy harvesting | [3] |

| Longitudinal Piezoelectric Constant (d₃₃) | up to 17.9 pm/V | Power generators, actuators | [3][22] |

| Photoluminescence (PL) Emission | ~285 nm (UV), ~450 nm (Blue) | Optical sensing, bio-imaging | [21] |

| Band Gap (E_g) | ~3.5–4.9 eV | UV photodetectors | [6][23] |

Nanofabrication and Biosensing

The self-assembly process provides a bottom-up approach to creating precise nanostructures that can be used as templates. For example, FF nanotubes can be used as masks in reactive ion etching to fabricate silicon nanowires.[24] Their ability to be functionalized also makes them ideal platforms for biosensors. Specific recognition elements can be attached to the peptide backbone to create sensors capable of detecting analytes with high sensitivity.[12][25] The chirality of the nanostructures themselves can be used for chiral sensing applications, discriminating between enantiomers of target molecules.[7][26]

Caption: Overview of applications for chiral diphenylalanine-based materials.

Conclusion and Future Outlook

Chiral diphenylalanine esters represent a powerful and versatile class of building blocks for the bottom-up fabrication of functional nanomaterials. By leveraging simple chemical modifications like esterification, researchers can precisely tune the self-assembly process to create a diverse array of nanostructures with tailored properties. The applications, spanning from targeted drug delivery and tissue regeneration to next-generation piezoelectric devices and optical sensors, are a testament to the potential of these bio-inspired materials.

Future research will likely focus on creating more complex, multi-functional systems by conjugating FF-esters with other molecular motifs like nucleic acids or photosensitive molecules.[13][27] Developing methods for large-scale, controlled assembly and improving the integration of these materials into functional devices remain key challenges. However, the inherent biocompatibility, structural precision, and remarkable properties of diphenylalanine-based systems ensure they will continue to be a fertile ground for innovation at the interface of materials science, chemistry, and medicine.

References

- Source: Soft Matter (RSC Publishing)

- Title: Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers Source: RSC Publishing URL

- Title: Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection Source: PubMed URL

- Title: Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection Source: Queen's University Belfast URL

- Title: Self-Assembly of Diphenylalanine Based Peptides:Molecular Design, Structural Control and Applications Source: Chinese Journal of Chemistry URL

- Title: Photoluminescence of Diphenylalanine Peptide Nano/Microstructures: From Mechanisms to Applications Source: PubMed URL

- Title: l-Diphenylalanine Microtubes As a Potential Drug-Delivery System: Characterization, Release Kinetics, and Cytotoxicity Source: ACS Publications URL

- Title: Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study Source: MDPI URL

- Title: Diphenylalanine – Knowledge and References Source: Taylor & Francis URL

- Title: Self-assembled peptide nanotubes as electronic materials: An evaluation from first-principles calculations Source: AIP Publishing URL

- Title: Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery Source: Semantic Scholar URL

- Title: Photoelectronic properties of diphenylalanine peptide nanotubes Source: Request PDF URL

- Title: Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery Source: PubMed URL

- Title: L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity Source: PubMed URL

- Title: Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity Source: ACS Publications URL

- Title: Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates Source: CNR-IRIS URL

- Title: Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications Source: ResearchGate URL

- Title: Why Are Diphenylalanine-Based Peptide Nanostructures so Rigid?

- Title: Characterization and utilization of self-assembled diphenylalanine nanotubes Source: Nottingham ePrints URL

- Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights Source: PMC URL

- Title: Diphenylalanine Peptide Nanowires as a Substrate for Neural Cultures Source: ResearchGate URL

- Title: Self-Assembly of Peptides to Nanostructures Source: Chapman University Digital Commons URL

- Title: Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 Source: MDPI URL

- Title: Fabrication of Nanostructures Using Self-Assembled Peptides as Templates: The Diphenylalanine Case Source: DTU Research Database URL

- Title: Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: ACS Publications URL

- Title: Controlled Assembly of Chiral Structure of Diphenylalanine Peptide Source: Request PDF URL

- Title: Self-assembly of diphenylalanine peptide with controlled polarization for power generation Source: PMC URL

- Title: A Protocol for the Design of Protein and Peptide Nanostructure Self-Assemblies Exploiting Synthetic Amino Acids Source: NIH URL

- Title: Why are diphenylalanine-based peptide nanostructures so rigid?

- Title: A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties Source: MDPI URL

- Title: Synthesis and Self-Assembly of Diphenylalanine– Tetraphenylethylene Hybrid Monomer and RAFT Polymers with Aggregation-Induced Source: The Royal Society of Chemistry URL

- Title: Chirality in Materials Science: Designing with Handedness Source: Chiralpedia URL

- Title: Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate Source: PMC URL

- Title: Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: PMC - NIH URL

- Title: Nanophotonic Approaches for Chirality Sensing Source: ACS Nano URL

- Title: Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024)

- Title: Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability Source: ResearchGate URL

- Title: Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents Source: PMC URL

- Title: Chirality-Dependent Growth of Self-Assembled Diphenylalanine Microtubes Source: Request PDF URL

- Title: Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study Source: ResearchGate URL

Sources

- 1. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Why are diphenylalanine-based peptide nanostructures so rigid? Insights from first principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study | MDPI [mdpi.com]

- 7. Chirality in Materials Science: Designing with Handedness – Chiralpedia [chiralpedia.com]

- 8. mdpi.com [mdpi.com]

- 9. Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. Self-Assembly of Diphenylalanine Based Peptides:Molecular Design, Structural Control and Applications [manu56.magtech.com.cn]

- 13. iris.cnr.it [iris.cnr.it]

- 14. mdpi.com [mdpi.com]

- 15. Characterization and utilization of self-assembled diphenylalanine nanotubes - Nottingham ePrints [eprints.nottingham.ac.uk]

- 16. L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photoluminescence of Diphenylalanine Peptide Nano/Microstructures: From Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Self-assembly of diphenylalanine peptide with controlled polarization for power generation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. matbio.org [matbio.org]

- 24. orbit.dtu.dk [orbit.dtu.dk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Thermodynamic Stability of D-Phe-D-Phe-OMe Peptide Assemblies

Abstract

The self-assembly of short peptides into well-defined nanostructures represents a cornerstone of modern bionanotechnology and materials science. Among these, the diphenylalanine (Phe-Phe) motif stands out for its remarkable propensity to form highly ordered and robust assemblies. This guide focuses specifically on the D-chiral, C-terminally protected dipeptide, D-Phenylalanine-D-Phenylalanine-O-methyl ester (D-Phe-D-Phe-OMe). The use of D-enantiomers confers crucial resistance to enzymatic degradation, a vital attribute for biomedical applications, while the methyl ester cap eliminates zwitterionic interactions, fundamentally altering the self-assembly landscape. We will explore the thermodynamic principles governing the stability of these assemblies, detail the key environmental factors that modulate their formation, and provide field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to analyze and engineer the stability of these promising biomaterials.

Introduction to D-Dipeptide Self-Assembly

The spontaneous organization of molecules into ordered superstructures is a fundamental process in nature. In materials science, this "bottom-up" approach allows for the creation of novel materials with precise nanoscale architecture. Short peptides, particularly those containing aromatic residues, have emerged as exceptional building blocks due to their biocompatibility, chemical diversity, and predictable self-assembly behavior.[1][2]

The Diphenylalanine Motif: A Privileged Building Block

The diphenylalanine (Phe-Phe) dipeptide, the core recognition motif of the Alzheimer's β-amyloid polypeptide, is a prolific self-assembling unit, capable of forming nanotubes, nanofibers, vesicles, and hydrogels.[1][3][4][5] The driving force behind this robust assembly is the powerful π–π stacking interaction between the aromatic phenyl rings of adjacent molecules.[6][7]

The Critical Role of Chirality and Terminal Modifications

The specific architecture of D-Phe-D-Phe-OMe introduces two critical modifications that distinguish it from the canonical L-Phe-L-Phe zwitterion:

-

D-Chirality: Natural proteases are stereospecific for L-amino acids. The use of D-phenylalanine renders the resulting assemblies highly resistant to enzymatic degradation, significantly enhancing their in-vivo stability and making them superior candidates for applications like sustained drug release.[8][9]

-

C-Terminal Methyl Ester (-OMe): In a standard dipeptide, the charged N-terminal amine (NH₃⁺) and C-terminal carboxylate (COO⁻) can form strong, head-to-tail electrostatic interactions and hydrogen bonds that dominate the assembly process.[10] By neutralizing the C-terminus with a methyl ester group, these interactions are eliminated. This modification shifts the balance of forces, promoting assembly pathways driven primarily by π–π stacking and hydrophobic interactions, which can lead to different and potentially more controllable nanostructures.[4][11]

Fundamental Principles of Thermodynamic Stability

The stability of a peptide assembly is governed by the change in Gibbs Free Energy (ΔG) associated with the transition from soluble monomers to an aggregated state. The process is spontaneous only if ΔG is negative.

ΔG = ΔH – TΔS

Where:

-

ΔG: Gibbs Free Energy. A negative value indicates a thermodynamically favorable process.

-

ΔH: Enthalpy change. Represents the energy change from bond formation and breaking. In peptide assembly, this is dominated by the formation of favorable non-covalent interactions (e.g., H-bonds, π-π stacking), which results in a negative (exothermic) ΔH.

-

T: Absolute Temperature in Kelvin.

-

ΔS: Entropy change. Represents the change in disorder. The process of ordering monomers into a defined structure is entropically unfavorable (negative ΔS). However, the release of ordered water molecules from the hydrophobic phenyl rings into the bulk solvent (the hydrophobic effect) provides a significant, positive entropic contribution that can drive the assembly process.[12][13]

The final stability is a delicate balance between these enthalpic and entropic contributions.

Caption: Thermodynamic forces governing D-Phe-D-Phe-OMe self-assembly.

Factors Modulating Assembly and Stability

The thermodynamic landscape of D-Phe-D-Phe-OMe assembly is not fixed; it is highly sensitive to the experimental environment. Understanding these factors is crucial for controlling the formation and stability of the desired nanostructures.[14][15]

| Factor | Mechanism of Action | Expected Impact on Stability |

| Peptide Concentration | Assembly occurs above a critical aggregation concentration (CAC). Increasing concentration drives the equilibrium toward the assembled state.[16][17] | Higher concentration leads to more extensive and stable assemblies. |

| Solvent Composition | Organic co-solvents (e.g., HFIP, ACN, IPA) can modulate peptide solubility. Some solvents can break up aggregates, while others can trigger assembly by creating a less favorable environment for the monomers.[3][18] | Highly dependent on the specific solvent; can either increase or decrease stability. |

| Temperature | Affects both kinetics and thermodynamics. Increased temperature can disrupt non-covalent interactions, increasing the CAC and destabilizing assemblies.[3] Conversely, it can provide the energy needed to overcome kinetic barriers to form more stable, crystalline structures.[18] | Generally decreases stability, but can facilitate transitions to more stable polymorphs. |

| pH | Alters the protonation state of the N-terminal amine. At low pH, the positive charges on adjacent monomers can create electrostatic repulsion, hindering assembly and decreasing stability.[6] | Stability is typically maximal near the pKa of the N-terminus, where repulsion is minimized. |

| Ionic Strength | The addition of salts can screen electrostatic repulsion between charged N-termini, promoting closer packing and enhancing stability.[8] | Increased ionic strength generally enhances the stability of assemblies. |

Experimental Characterization of Thermodynamic Stability

A multi-faceted approach is required to fully characterize the stability of peptide assemblies. This involves confirming the formation of nanostructures, analyzing their internal structure, and directly measuring the thermodynamic parameters of the assembly process.

Caption: Comprehensive experimental workflow for stability analysis.

Morphological Analysis: Transmission Electron Microscopy (TEM)

Causality: Before any thermodynamic measurements can be made, it is essential to visually confirm that the peptide has indeed self-assembled into nanostructures. TEM provides high-resolution images of the resulting morphologies (e.g., fibers, tubes, spheres).

Protocol:

-

Sample Preparation: Prepare a solution of D-Phe-D-Phe-OMe under conditions that promote self-assembly (e.g., 1 mg/mL in a 10% acetonitrile/water solution). Allow the solution to equilibrate for a set time (e.g., 24 hours) at a controlled temperature.

-

Grid Preparation: Place a 5 µL drop of the peptide solution onto a carbon-coated copper TEM grid. Allow it to adsorb for 2 minutes.

-

Wicking: Carefully blot the excess liquid from the edge of the grid using filter paper.

-

Staining (Optional but Recommended): Place a 5 µL drop of a negative stain solution (e.g., 2% uranyl acetate) onto the grid for 1 minute. This enhances contrast by staining the background.

-

Final Wicking & Drying: Blot the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope at an appropriate acceleration voltage (e.g., 80-120 kV).

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. It provides critical information about the secondary structure within the assembly, such as the presence of β-sheet-like or other ordered arrangements.[3]

Protocol:

-

Sample Preparation: Prepare a stock solution of the peptide. Create a series of dilutions in the desired buffer (e.g., phosphate buffer, pH 7.4) below, at, and above the expected CAC. Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region.

-

Instrument Setup: Set the CD spectropolarimeter to scan from approximately 260 nm to 190 nm.

-

Blank Measurement: Record a spectrum of the buffer alone. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the spectra for each peptide concentration.

-

Data Analysis: Subtract the blank spectrum from each sample spectrum. A characteristic signal, such as a minimum around 218 nm, can be indicative of β-sheet-like structures. The change in the CD signal as a function of concentration can be used to monitor the assembly process.

Direct Thermodynamic Measurement: Isothermal Titration Calorimetry (ITC)

Causality: ITC is a powerful technique that directly measures the heat released or absorbed during a binding or assembly process.[19] By performing a de-micellization experiment, one can directly determine the critical aggregation concentration (CAC) and the enthalpy of aggregation (ΔH), from which ΔS and ΔG can be calculated.[12][13]

Protocol (De-micellization Experiment):

-

Instrument Setup: Set up the ITC instrument at the desired experimental temperature (e.g., 25°C).

-

Sample Preparation:

-

Cell: Fill the ITC sample cell with a dilute buffer solution.

-

Syringe: Load the injection syringe with a concentrated solution of the pre-formed D-Phe-D-Phe-OMe assemblies (well above the CAC).

-

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the concentrated assembly solution into the buffer-filled cell.

-

Data Acquisition: The instrument measures the heat change upon each injection. Initially, the injections will cause the assemblies to dissociate into monomers to re-establish equilibrium below the CAC, resulting in a significant heat change (the enthalpy of de-micellization). As the concentration in the cell approaches and surpasses the CAC, the magnitude of the heat change per injection will decrease dramatically.

-

Data Analysis:

-

Integrate the heat peaks for each injection.

-

Plot the heat change per mole of injectant against the total peptide concentration in the cell.

-

The resulting isotherm will show a sharp transition. The midpoint of this transition corresponds to the CAC.

-

The height of the transition corresponds to the enthalpy of assembly (ΔH).

-

Calculate ΔG and ΔS using the equations: ΔG = RT ln(CAC) and ΔS = (ΔH - ΔG) / T .

-

Conclusion and Outlook

The thermodynamic stability of D-Phe-D-Phe-OMe assemblies is a complex interplay of non-covalent forces, heavily influenced by environmental conditions. The C-terminal methyl ester modification fundamentally redirects the assembly pathway to be dominated by hydrophobic and π-π interactions, while the D-chirality provides essential biostability. By employing a systematic characterization workflow combining microscopy, spectroscopy, and calorimetry, researchers can build a comprehensive stability profile for these materials. This detailed understanding is paramount for the rational design of next-generation biomaterials, enabling the precise tuning of their assembly, stability, and degradation profiles for advanced applications in drug delivery, tissue engineering, and diagnostics.

References

-

Adler-Abramovich, L., et al. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir. [Link]

-

Yang, L., et al. (2023). New Insight into the Structural Nature of Diphenylalanine Nanotube through Comparison with Amyloid Assemblies. Langmuir. [Link]

-

Sallam, S., et al. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. [Link]

-

Luo, Y., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

-

Kholkin, A., et al. (2022). Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications. ResearchGate. [Link]

-

Kholkin, A., et al. (2022). Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications. arXiv. [Link]

-

Haldar, S., et al. (2018). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances. [Link]

-

Zapadka, N., et al. (2021). Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search. Physical Chemistry Chemical Physics. [Link]

-

Singh, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. [Link]

-

Smith, A. M., et al. (2010). The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. ResearchGate. [Link]

-

Levin, A., et al. (2020). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge Apollo Repository. [Link]

-

Dehigaspitiya, D. C., & Anglin, J. C. (2021). Factors Affecting Secondary and Supramolecular Structures of Self‐Assembling Peptide Nanocarriers. Macromolecular Bioscience. [Link]

-

Alemán, C., et al. (2020). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. Polymers. [Link]

-

Zhang, S., et al. (2024). Learning the rules of peptide self-assembly through data mining with large language models. arXiv. [Link]

-

Li, J., et al. (2018). Mechanism of Peptide Self-assembly and Its Study in Biomedicine. ResearchGate. [Link]

-

Wang, J., et al. (2016). Peptide self-assembly: thermodynamics and kinetics. Chemical Society Reviews. [Link]

-

Tao, K., et al. (2019). Design of self-assembly dipeptide hydrogels and machine learning via their chemical features. PNAS. [Link]

-

Yamashita, S., et al. (2022). Thermodynamics for the Self-Assembly of Alkylated Peptides. International Journal of Molecular Sciences. [Link]

-

Tutureanu, R., et al. (2022). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. Gels. [Link]

-

Levin, A., et al. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. ACS Nano. [Link]

-

Sharma, R. (2020). Predicting peptide self-assembly and phase transitions for the design of responsive biomaterials via molecular simulations and machine learning. University of Delaware. [Link]

-

Arima, J., et al. (2012). Possible mechanism for D-Phe-D-Phe synthesis from D-Phe-OMe catalyzed by a D-stereospecific amidohydrolase from Streptomyces sp. 82F2. ResearchGate. [Link]

-

Yamashita, S., et al. (2022). Thermodynamics for the Self-Assembly of Alkylated Peptides. University of Toyama Repository. [Link]

-

Marchesan, S., & Vargiu, A. V. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules. [Link]

-

Weiss, K. L., et al. (2020). Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. ACS Applied Bio Materials. [Link]

-

Yan, X., et al. (2014). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. Nanoscale. [Link]

-

Wang, Y., et al. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. ACS Publications. [Link]

-

Berendsen, M. A. (2014). Synthesis and Self-Assembly of D and L Type Peptides. Western Washington University. [Link]

-

Ruggeri, F. S., et al. (2016). Peptide assembly thermodynamics and the limit of short sequences. ResearchGate. [Link]

-

Stepanenko, V., et al. (2021). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances. [Link]

-

Weiss, K. L., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Semantic Scholar. [Link]

-

Al-Hilaly, Y. K., et al. (2019). Self-Assembling Peptide/Thermoresponsive Polymer Composite Hydrogels: Effect of Peptide-Polymer Interactions on Hydrogel Properties. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine [mdpi.com]

- 6. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03476G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics for the Self-Assembly of Alkylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Architectonics of Nature: Unraveling the Role of Aromatic Stacking in D-Phenylalanine Dipeptide Self-Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous organization of molecules into ordered superstructures, or self-assembly, is a cornerstone of nanotechnology and materials science. Among the myriad of building blocks, short peptides have emerged as exceptionally versatile components due to their biocompatibility, chemical diversity, and predictable recognition motifs. The D-phenylalanine-D-phenylalanine (D-FF) dipeptide, an enantiomer of the core recognition motif of the Alzheimer's β-amyloid polypeptide, is a particularly compelling example.[1] It robustly self-assembles into a variety of highly ordered and remarkably rigid nanostructures, including nanotubes, nanofibers, vesicles, and hydrogels.[2][3] While hydrogen bonding and hydrophobic forces provide the foundational framework for this assembly, the precise geometry, stability, and functionality of the resulting nanomaterials are critically governed by a more nuanced interaction: aromatic stacking. This guide provides a deep-dive into the pivotal role of π-π stacking in directing D-FF self-assembly, outlines robust experimental protocols for its characterization, and explores the implications for rational design in drug development.

The Supramolecular Blueprint: Driving Forces in D-FF Self-Assembly

The self-assembly of D-FF dipeptides is a hierarchical process driven by a symphony of non-covalent interactions. While often discussed collectively, understanding their individual contributions is key to manipulating the final nanostructure. The process generally involves the aggregation of peptides to form intermediate structures like bilayers, which then curl into vesicles or tubes.[1]

-

Hydrogen Bonding: The peptide backbone provides a scaffold for extensive hydrogen bonding networks, primarily leading to the formation of β-sheet-like structures. These bonds are the principal drivers for the initial one-dimensional elongation of the assemblies.[4]

-

Hydrophobic Interactions: The phenyl side chains are inherently hydrophobic, and their sequestration away from an aqueous environment provides a significant thermodynamic driving force for aggregation.[5][6]

-

Electrostatic Interactions: The terminal amine and carboxylic acid groups of the zwitterionic dipeptide contribute to "head-to-tail" arrangements, further stabilizing the growing assembly.[1][6] The net charge, heavily influenced by pH, dictates the electrostatic repulsion or attraction between peptides, profoundly affecting the assembly kinetics and morphology.[1][7]

However, it is the aromatic stacking (π-π interactions) between the phenyl rings that dictates the specific, ordered packing and imparts the remarkable rigidity to these structures.[8][9] These interactions, arising from the electrostatic interaction of quadrupole moments in the aromatic systems, are highly directional and distance-dependent. In D-FF assemblies, they manifest as an interpenetrating "zipper-like" aromatic interlock, creating a tightly packed, rigid core that reinforces the hydrogen-bonded backbone.[9][10] This synergistic relationship between hydrogen bonding and π-π stacking forms the so-called "π-β structure," a common and highly stable motif in aromatic peptide assembly.[11]

Figure 1: Key non-covalent interactions governing the self-assembly and stability of D-FF nanostructures. Aromatic stacking provides the critical reinforcement for structural integrity.

Modulating the Assembly: Key Environmental Factors

The delicate balance of non-covalent forces in D-FF self-assembly can be readily tuned by environmental conditions, providing a powerful toolkit for controlling the final morphology of the nanostructures.

The Role of pH

The pH of the solution is a critical determinant of the assembly process as it dictates the protonation state of the N- and C-termini.[1] At neutral pH, the zwitterionic form dominates, facilitating ordered assembly. Under acidic or basic conditions, the net charge on the peptides increases, leading to greater electrostatic repulsion which can alter or inhibit assembly.[1] Molecular dynamics simulations have shown that while van der Waals interactions (including π-stacking) drive aggregation across pH levels, electrostatic interactions are primarily responsible for the shape of the final aggregate.[1] The final pH of hydrogels, regardless of the preparation method, has been shown to be the principal determinant of their mechanical properties.[12]

Solvent Effects

The choice of solvent plays a profound role in dictating the self-assembly pathway.[13] Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used initially to break down pre-existing aggregates and ensure a monomeric starting state.[14] The subsequent introduction of an aqueous solution triggers the assembly. The polarity and hydrogen bonding capacity of the solvent system directly influence the strength of both hydrophobic interactions and π-π stacking.[13][15] Studies have shown that by simply varying the solvent composition (e.g., different ratios of water to organic solvents like DMSO or ethanol), the resulting morphology can be tuned from nanotubes to nanofibers or hydrogels.[3][16]

Capping Groups and Chemical Modification

Covalently modifying the N- or C-terminus with "capping" groups is a sophisticated strategy to modulate self-assembly. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used N-terminal cap that significantly enhances the propensity for gelation due to its large aromatic surface area, which promotes strong π-π stacking interactions.[8][17] The choice of capping group can fundamentally alter the assembly pathway; for instance, switching from a hydrophilic to a more hydrophobic heterocyclic capping group can shift the equilibrium from monomers to assembled fibers even at high pH.[18] Similarly, linking two D-FF units with different chemical linkers (e.g., flexible ethylenediamine vs. rigid terephthalaldehyde) produces distinct nanostructures under identical conditions, highlighting the sensitivity of the system to molecular geometry.[5][19]

| Factor | Mechanism of Influence | Resulting Morphologies |

| pH | Alters the charge state of termini, modulating electrostatic interactions.[1] | Nanotubes, vesicles, amorphous aggregates.[1][20] |

| Solvent | Modifies the strength of hydrophobic and π-π interactions.[13] | Nanotubes, nanofibers, microcrystals, hydrogels.[15] |

| Temperature | Affects kinetics of assembly and solubility of the dipeptide.[7] | Can promote or disrupt assembly depending on the system. |

| Capping Groups | Introduces additional π-π stacking and hydrophobic interactions.[17] | Enhances gelation, shifts assembly equilibrium.[8][18] |

Table 1: Summary of key factors influencing D-FF self-assembly and the resulting structural diversity.

Experimental Characterization of Aromatic Stacking

A multi-technique approach is essential to fully characterize D-FF assemblies and specifically probe the contribution of aromatic stacking.

Figure 2: A typical experimental workflow for the comprehensive characterization of D-FF self-assembled nanostructures.

Spectroscopic Techniques

Spectroscopy provides direct evidence of molecular interactions.

-

UV-Visible (UV-Vis) Spectroscopy: Aromatic stacking leads to electronic coupling between the phenyl rings. This coupling perturbs the π→π* electronic transition, typically resulting in a red-shift (bathochromic shift) of the absorbance maximum around 257 nm and/or hypochromicity (decreased molar absorptivity). This is a hallmark of π-π stacking.[11]

-

Fluorescence Spectroscopy: Phenylalanine has intrinsic fluorescence. When two phenyl rings are brought into close, stacked proximity, they can form an excited-state dimer, or "excimer," which emits at a longer wavelength than the monomer. The appearance of a broad, red-shifted excimer emission peak is strong evidence for π-π stacking.[21]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: While FTIR is primarily used to confirm the presence of β-sheet structures through the position of the amide I band (around 1630-1640 cm⁻¹), Raman spectroscopy is particularly sensitive to aromatic ring vibrations.[4] A distinct downshift in the -C=C- ring stretching mode (ca. 1600 cm⁻¹) upon aggregation is indicative of π-stacking interactions that alter the bond polarizability.[21]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the chiral environment of the peptide backbone and the aromatic side chains. A signal in the near-UV region (250-300 nm) can indicate a chiral arrangement of the phenyl rings, which is a direct consequence of ordered stacking in the supramolecular structure.[18]

Microscopic and Structural Techniques

These methods provide information on the morphology and molecular packing.

-